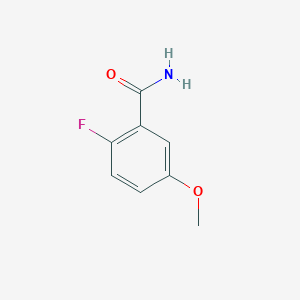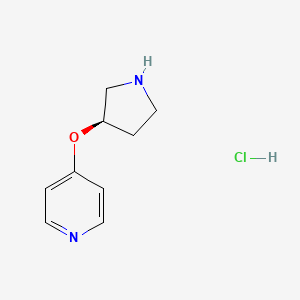
N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine: is a complex organic compound that features a morpholine ring, a phenylsulfonyl group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation, where a phenylsulfonyl chloride reacts with the oxazole derivative in the presence of a base.
Attachment of the Morpholinoethyl Group: The final step involves the nucleophilic substitution reaction where the morpholinoethyl group is introduced to the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring or the phenylsulfonyl group.
Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxazole ring or the phenylsulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholinoethyl group may enhance its binding affinity, while the phenylsulfonyl and oxazole rings contribute to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)thiazol-5-amine: Similar structure but with a thiazole ring instead of an oxazole ring.
N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)imidazol-5-amine: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the oxazole ring, in particular, differentiates it from similar compounds and may offer unique reactivity and binding characteristics.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-17-7-9-18(10-8-17)20-24-22(30(26,27)19-5-3-2-4-6-19)21(29-20)23-11-12-25-13-15-28-16-14-25/h2-10,23H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJSIHHLMLXWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2689932.png)






![3-({4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2689945.png)
![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2689946.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2689947.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2689953.png)

